N-Cyclopropyl-3-iodoaniline
Description
N-Cyclopropyl-3-iodoaniline is an aromatic amine derivative characterized by a cyclopropyl group attached to the nitrogen atom of an aniline ring and an iodine substituent at the meta (3-) position. Its molecular formula is C₉H₁₀IN, with a molecular weight of 259.08 g/mol. The cyclopropyl group confers rigidity to the molecule, which may influence binding affinity in medicinal chemistry applications.
Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
N-cyclopropyl-3-iodoaniline |
InChI |
InChI=1S/C9H10IN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
YJDLIQRMBDTPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropylation of Aniline: The synthesis begins with the cyclopropylation of aniline. This can be achieved by reacting aniline with cyclopropyl bromide in the presence of a base such as sodium hydride.
Iodination: The next step involves the iodination of the cyclopropylated aniline. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Cyclopropyl-3-iodoaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like N-cyclopropyl-3-azidoaniline or N-cyclopropyl-3-cyanoaniline can be formed.
Oxidation Products: Oxidation can yield compounds like N-cyclopropyl-3-iodobenzene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-Cyclopropyl-3-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-Cyclopropyl-3-iodoaniline exerts its effects depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropyl group can impose conformational rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Cyclopropyl-3-iodoaniline with structurally or functionally related compounds from the evidence, focusing on molecular properties and substituent effects:
Key Observations:
- Substituent Effects: The iodine in this compound enhances electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution compared to the chlorine in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine, which is less polarizable and a poorer leaving group .
Functional Group Diversity :
- Diethyldithiophosphonic acid lacks an aromatic system but features sulfur-based functional groups, enabling metal coordination—a property absent in iodinated anilines.
- Quaternary ammonium compounds like 1-(2-Methoxy-2-propenyl)trimethylaminium exhibit ionic character, contrasting with the neutral amine in this compound.
Molecular Weight Trends :
- This compound’s higher molecular weight (259.08 g/mol vs. 225.71 g/mol for the chlorinated analog) reflects iodine’s atomic mass, which may influence solubility and crystallization behavior.
Research Findings and Implications
- Reactivity in Cross-Coupling: Iodine’s role as a superior leaving group (vs. chlorine) positions this compound as a more reactive partner in palladium-catalyzed reactions. This contrasts with N-[3-(3-chlorophenoxy)propyl]cyclopropanamine, which may require harsher conditions for analogous transformations .
- Biological Activity: Cyclopropylamines are known protease inhibitors in drug discovery. The iodine atom’s hydrophobicity in this compound could enhance membrane permeability compared to polar groups in Diethyldithiophosphonic acid.
- Thermal Stability: The strained cyclopropane ring may confer higher thermal stability to this compound relative to non-cyclic analogs like 1-(2-Methoxy-2-propenyl)trimethylaminium, which decomposes at lower temperatures due to ionic dissociation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
